N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound with a unique structure that includes a benzoyl group, a dihydrobenzo dioxin ring, and an acetamide group.
Preparation Methods
The synthesis of N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the dihydrobenzo dioxin ring. This can be achieved through a series of reactions including cyclization and reduction. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction, followed by the addition of the acetamide group through an amidation reaction . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers
Mechanism of Action
The mechanism of action of N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes and receptors, modulating their activity. The dihydrobenzo dioxin ring provides structural stability and can influence the compound’s binding affinity to its targets. The acetamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can be compared with similar compounds such as:
N-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide: This compound has a nitro group instead of a methylbenzoyl group, which can significantly alter its chemical properties and biological activities.
N-(7-Phenylacetyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide: The phenylacetyl group provides different steric and electronic effects compared to the methylbenzoyl group.
N-(7-Acetyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-chloroacetamide:
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide |
InChI |
InChI=1S/C18H17NO4/c1-11-3-5-13(6-4-11)18(21)14-9-16-17(23-8-7-22-16)10-15(14)19-12(2)20/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
InChI Key |
QBASWUAPXAEWSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.